molecular formula C14H20O2 B8671141 3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid

3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid

Cat. No. B8671141
M. Wt: 220.31 g/mol
InChI Key: CUGBEFARVSPHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid is a useful research compound. Its molecular formula is C14H20O2 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-isopropylphenyl)-2,2-dimethylpropanoic Acid

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2,2-dimethyl-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C14H20O2/c1-10(2)12-7-5-11(6-8-12)9-14(3,4)13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16)

InChI Key

CUGBEFARVSPHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

in tetrahydrofuran (40 ml) was dissolved in diisopropylamine (3.08 ml) and to the mixture was added n-butyl lithium (13.8 ml; 1.6 M hexane solution) at −78° C. and thereto was added isobutylbutyric acid (0.93 ml) dropwise and the mixture was stirred for 1 hour at 30° C. To the reaction mixture was added a solution of 4-isopropylbenzyl chloride (2.19 g) in tetrahydrofuran (10 ml) at −78° C. and the mixture was stirred at room temperature for 2 hours. The reaction mixture was poured to cool hydrochloric acid and was extracted with ethyl acetate. The extract was concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1) to give the title compound (1.73 g) having the following physical data.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
2.19 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
3.08 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Diisopropylamine (3.08 ml) was dissolved in tetrahydrofuran (40 ml) and to the mixture was added n-butyl lithium (13.8 ml; 1.6M in hexane) at −78° C. and then was added isobutylacetate (0.93 ml) and the mixture was stirred for 1 hour at 30° C. To the reaction mixture was added a solution of 4-isopropylbenzyl chloride (2.19 g) in tetrahydrofuran (10 ml) at −78° C. and the mixture was stirred for 2 hours at room temperature. The reaction mixture was poured into cool hydrochloric acid and the mixture was extracted with ethyl acetate. The extract was concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1) to give the title compound (1.73 g) having the following physical data.
Quantity
3.08 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Quantity
0.93 mL
Type
reactant
Reaction Step Three
Quantity
2.19 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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